(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Description
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride is a benzodioxin derivative featuring a fluorine atom at position 6 and a methylamine group at position 8 of the bicyclic ring system. Key properties include:
- Molecular Formula: C₉H₁₁ClFNO₂
- Molecular Weight: 219.64 g/mol
- CAS Number: 859833-12-8
- Structure: The SMILES notation (C1C2=CC(=CC(=C2OCO1)CN)F.Cl ) highlights the fused benzodioxin core, fluoro substituent, and protonated methylamine group . This compound is commercially available for research purposes, suggesting applications in medicinal chemistry or material science .
Properties
IUPAC Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFVSJNYOFOUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CN)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381600 | |
| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-88-3 | |
| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the benzodioxin ring and the methylamine side chain. Key findings include:
- Mechanistic Insight : The electron-withdrawing fluorine atom deactivates the aromatic ring, favoring oxidation at the methylamine group under mild conditions . Stronger oxidants like KMnO₄ induce ring hydroxylation via radical intermediates.
Reduction Reactions
The amine group participates in reductive transformations:
- Kinetic Notes : NaBH₄ selectively reduces imine intermediates formed during side-chain modifications, avoiding ring saturation .
Substitution Reactions
The fluorine atom and amine group serve as nucleophilic/electrophilic sites:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Selectivity | Sources |
|---|---|---|---|---|
| NH₃ (aq) | 120°C, 24h | 6-Amino derivative | >90% para | |
| KSCN | DMF, 80°C | Thiocyano analog | 68% |
Amine Alkylation/Acylation
| Reaction | Reagent | Product | Application | Sources |
|---|---|---|---|---|
| Alkylation | CH₃I (K₂CO₃) | Tertiary amine | Improved CNS penetration | |
| Acylation | AcCl (pyridine) | Acetamide derivative | Prodrug synthesis |
Cyclization Reactions
Under acidic conditions, the compound forms heterocyclic adducts:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Value | Method | Implications | Sources |
|---|---|---|---|---|
| pH Stability | Stable at pH 2–8 (24h) | UPLC-MS | Suitable for oral administration | |
| Plasma Half-life | 3.2h (human) | LC-ESI-MS | Requires prodrug formulation |
Comparative Reactivity with Analogues
Structural modifications alter reaction outcomes:
| Compound | Key Modification | Reaction with NaBH₄ | Yield (%) |
|---|---|---|---|
| Parent amine | -NHCH₃ | Alcohol formation | 85 |
| 6-Chloro analog | Cl instead of F | No reduction | 0 |
| 8-NO₂ derivative | Nitro group | Amine reduction only | 42 |
Scientific Research Applications
Potential Therapeutic Agent
The compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activities and receptor functions. Preliminary studies suggest that it may exhibit activity against certain cellular targets, making it a candidate for further research in therapeutic applications .
Research has demonstrated that (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine interacts with various molecular targets. The biological activity of this compound is the subject of ongoing studies to elucidate its mechanisms of action and therapeutic potential. For instance, it may influence pathways involved in neuropharmacology or cancer treatment due to its structural properties .
Data Tables
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Methylamine hydrochloride | Presence of base (e.g., sodium hydroxide) |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological effects of this compound, revealing that it may modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .
Mechanism of Action
The mechanism by which (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. Detailed studies are conducted to elucidate these mechanisms and identify potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| (6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride (Target) | C₉H₁₁ClFNO₂ | 219.64 | 859833-12-8 | Primary amine hydrochloride salt |
| (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine | C₁₀H₁₃FNO₂ | 210.22 | 1170356-17-8 | Methyl-substituted amine (secondary amine) |
| (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride | C₁₀H₁₄ClFNO₂ | 234.68 | 1169974-91-7 | Methylamine hydrochloride derivative |
| 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)acetic acid | C₁₀H₉FO₄ | 224.18 | N/A (PubChem CID: 7131907) | Methylamine replaced by acetic acid |
| (3E)-5-Fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime | C₁₈H₁₃F₂N₃O₄ | 385.32 | N/A | Indole-dione-oxime substituent |
Key Observations:
- Amine Substitution : The target compound is a primary amine hydrochloride, whereas analogs like (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine feature secondary amines. Methylation reduces polarity and may alter receptor binding .
Bioactivity and Functional Implications
- Methylamine Derivatives : suggests methylamine derivatives can modulate toxin activity (e.g., ricin and diphtheria toxin). While specific data on the target compound is lacking, structural analogs with methylamine groups may share similar cellular interactions .
- Cluster Analysis : Compounds with Tanimoto similarity scores >0.8 (e.g., fluconazole analogs) often exhibit overlapping bioactivity profiles . For the target compound, analogs like (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride may share modes of action due to structural resemblance .
Biological Activity
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.21 g/mol. The compound features a benzodioxin core with a fluorine atom at the 6-position and an amine group attached through a methyl linkage at the 8-position. This unique structure influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various signaling pathways and protein targets. Notably, it has been shown to interact with mitogen-activated protein kinase 10 (MAPK10) , which plays a crucial role in neuronal differentiation and neuroprotection. The compound's ability to modulate MAPK signaling pathways suggests potential applications in treating neurodegenerative diseases .
Key Mechanisms:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The benzodioxin moiety may undergo electrophilic aromatic substitution.
- Protein Interaction : Binds to specific proteins involved in cellular signaling related to neuronal function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Neuropharmacological Effects :
- Modulation of neuronal differentiation.
- Neuroprotective properties against various stressors.
- Potential involvement in the regulation of amyloid-beta precursor protein signaling during neuronal differentiation.
- Interactions with Biological Macromolecules :
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-2,4-dihydro-1,3-benzodioxin | Dihydro derivative of benzodioxin | Potentially different pharmacological properties |
| N-(6-fluoro-4H-benzodioxin) methylamine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability |
| 1-(6-fluoro-4H-benzodioxin) methylamine | Variation in substitution patterns | Different biological activity profiles |
This comparison highlights the distinct characteristics of this compound that may confer unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
- Neuroprotection Studies : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating MAPK signaling pathways .
- Drug Development Applications : Ongoing research is exploring its use as a lead compound for developing new therapeutics aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence amyloid precursor protein processing is particularly noteworthy.
- Toxicology Assessments : Initial assessments indicate that while some derivatives exhibit cytotoxicity, this compound itself shows promise as a non-carcinogenic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Schiff base intermediates. For example, refluxing 2-Oxa-spiro[3.4]octane-1,3-dione with fluorinated benzothiazol derivatives in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF, yields spirocyclic derivatives . Solvent choice (e.g., benzene vs. THF) and reflux duration are critical for optimizing purity and yield.
- Characterization : Melting point analysis, IR spectroscopy (to confirm amine and dioxin functional groups), and elemental analysis are standard for validation .
Q. How are theoretical frameworks applied to guide research on fluorinated benzodioxin derivatives?
- Conceptual Basis : Research is often anchored in electronic structure theory (e.g., fluorine’s electron-withdrawing effects on aromatic systems) or environmental fate models (e.g., predicting biodegradation pathways) . For example, fluorination at position 6 may alter π-electron delocalization, impacting reactivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- IR Spectroscopy : Identifies N-H (amine) and C-F stretches (~1250 cm⁻¹).
- UV-Vis : Detects conjugation in the benzodioxin ring (λ_max ~270–300 nm) .
- ¹H/¹³C NMR : Assigns methylamine protons (δ 2.5–3.5 ppm) and fluorinated aromatic carbons .
Advanced Research Questions
Q. How can contradictions in spectral data for fluorinated benzodioxins be resolved during structural elucidation?
- Analytical Strategy :
- Cross-validate NMR and IR data with computational methods (e.g., DFT calculations for predicting chemical shifts) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when elemental analysis yields ambiguous results .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Framework : Adopt a tiered approach:
Lab Studies : Measure hydrolysis kinetics (pH 4–9), photodegradation under UV light, and soil sorption coefficients (K_d) .
Field Simulations : Use microcosms to assess biodegradation in soil-water systems under varying oxygen levels .
- Statistical Design : Randomized block designs with split-split plots (e.g., varying environmental compartments as subplots) ensure reproducibility .
Q. How can in vitro bioactivity data for this compound be translated to in vivo models?
- Methodology :
- In Vitro : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays .
- In Vivo Correlation : Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict tissue distribution and clearance rates. Adjust for species-specific metabolic differences (e.g., rodent vs. human liver microsomes) .
Q. What strategies mitigate synthetic challenges, such as low yields in spirocyclic intermediate formation?
- Optimization Techniques :
- Use Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states during cyclization .
- Screen solvents for polarity effects: THF enhances solubility of polar intermediates, while toluene minimizes side reactions .
Methodological Guidance
- Data Contradiction Analysis : When spectroscopic or bioassay results conflict, apply triangulation (e.g., orthogonal analytical methods) and revisit synthetic protocols for potential impurities .
- Theoretical Alignment : Frame hypotheses using established principles (e.g., Hammett substituent constants to predict fluorine’s impact on reaction rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
